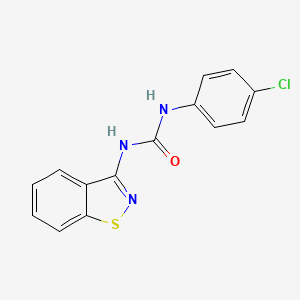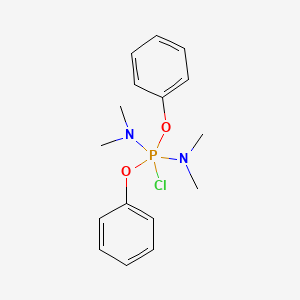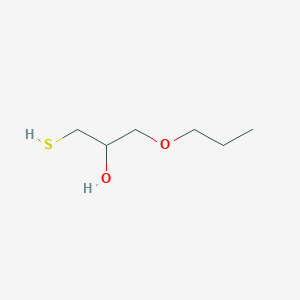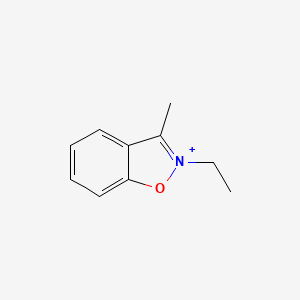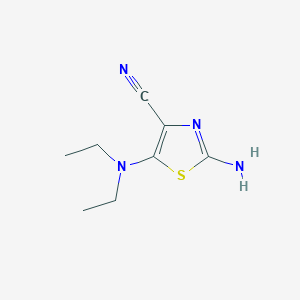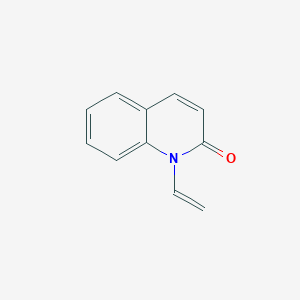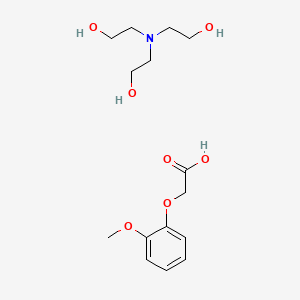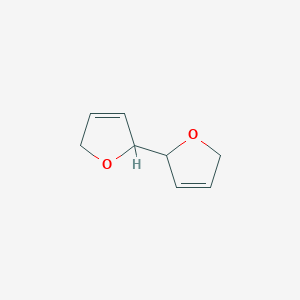
2,2'-Bifuran, 2,2',5,5'-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is an organic compound with the molecular formula C8H10O2 It is a derivative of bifuran, where the furan rings are partially hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- typically involves the hydrogenation of 2,2’-bifuran. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Fully hydrogenated bifuran derivatives.
Substitution: Halogenated or aminated bifuran derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for various chemical compounds.
Wirkmechanismus
The mechanism of action of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but studies often focus on its binding affinity and reactivity with specific biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bifuran: The non-hydrogenated parent compound.
2,2’,5,5’-Tetrahydro-3,3’-bifuran: A similar compound with different hydrogenation patterns.
2,2’,5,5’-Tetramethyltetrahydrofuran: A fully hydrogenated derivative with methyl groups.
Uniqueness
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is unique due to its partial hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where fully hydrogenated or non-hydrogenated bifurans may not be suitable.
Eigenschaften
CAS-Nummer |
98869-92-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-(2,5-dihydrofuran-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C8H10O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
OWLVHKAAVQCIEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(O1)C2C=CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


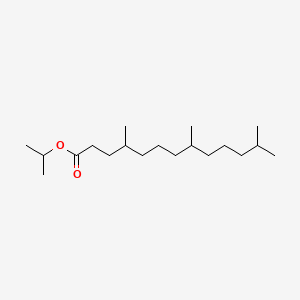


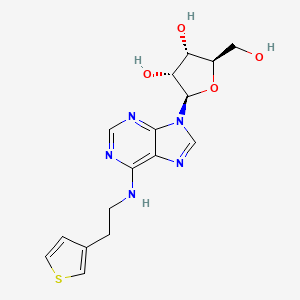
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
